molecular formula C8H9BrClNO2 B113297 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine CAS No. 928653-74-1

5-Bromo-2-chloro-3-dimethoxymethyl-pyridine

Cat. No. B113297
M. Wt: 266.52 g/mol
InChI Key: NXUPENSPQULNNP-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-dimethoxymethyl-pyridine is a chemical compound with the molecular formula C8H9BrClNO2 and a molecular weight of 266.52 . It is used in research and development .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine can be represented by the SMILES string COC(OC)c1cc(Br)cnc1Cl . This indicates that the compound contains a pyridine ring with bromine and chlorine substituents, and a dimethoxymethyl group.


Physical And Chemical Properties Analysis

5-Bromo-2-chloro-3-dimethoxymethyl-pyridine is a solid compound . Its LogP value, a measure of its lipophilicity, is 2.78890 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed methodologies for synthesizing novel derivatives of pyridine, including compounds structurally related to 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine. For instance, a new route to Meldrum’s Acid derivatives was discovered through reactions involving bromo and chloro-substituted pyridines, which are crucial for further chemical manipulations in organic synthesis (Kuhn, Al-Sheikh, & Steimann, 2003). This approach emphasizes the compound's utility in creating complex molecules for various applications.

Antitumor Activity and Kinase Inhibition

Studies on derivatives of pyridine have shown their potential in medicinal chemistry, particularly in cancer research. For example, the synthesis and structural elucidation of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide revealed its inhibitory effects on PI3Kα kinase, which is significant for anticancer activity. This research highlights the compound's role in developing novel drugs with targeted therapeutic effects (Zhou et al., 2015).

Advanced Material Science

The compound and its derivatives have been explored for their potential in material science. For instance, the spectroscopic characterization of related bromo and chloro-substituted pyridines, combined with density functional theory (DFT) studies, has contributed to understanding their optical and electronic properties. These properties are crucial for designing materials with specific non-linear optical (NLO) characteristics, relevant for photonics and electronics (Vural & Kara, 2017).

Future Directions

The future directions for the use of 5-Bromo-2-chloro-3-dimethoxymethyl-pyridine are not specified in the search results. Given its use in research and development , it may have potential applications in the synthesis of new compounds or in the study of chemical reactions.

properties

IUPAC Name

5-bromo-2-chloro-3-(dimethoxymethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrClNO2/c1-12-8(13-2)6-3-5(9)4-11-7(6)10/h3-4,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUPENSPQULNNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(N=CC(=C1)Br)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640097
Record name 5-Bromo-2-chloro-3-(dimethoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-3-dimethoxymethyl-pyridine

CAS RN

928653-74-1
Record name 5-Bromo-2-chloro-3-(dimethoxymethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928653-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-chloro-3-(dimethoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-2-chloronicotinaldehyde (981 mg, 2.43 mmol), trimethylorthoformate (1.46 mL, 13.4 mmol) and p-toluenesulfonic acid monohydrate (42.3 mg, 0.222 mmol) in MeOH (18 mL) was refluxed for 16 hours. The mixture was diluted in CH2Cl2 and washed with 10% aqueous potassium carbonate and brine, dried over sodium sulfate, filtered and concentrated. The crude product was used in the next step without further purification.
Quantity
981 mg
Type
reactant
Reaction Step One
Quantity
1.46 mL
Type
reactant
Reaction Step One
Quantity
42.3 mg
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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